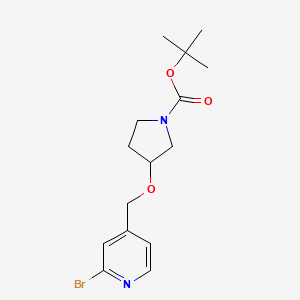
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group
准备方法
The synthesis of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its attachment to the pyrrolidine ring via a suitable linker.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
化学反应分析
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Biological research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring and ester group can contribute to the overall binding affinity and specificity.
相似化合物的比较
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring and ester group but differs in the position and nature of the bromine atom.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a different heterocyclic ring and boron-containing moiety, highlighting the diversity of structures that can be synthesized using similar synthetic strategies.
属性
分子式 |
C15H21BrN2O3 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC 名称 |
tert-butyl 3-[(2-bromopyridin-4-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-5-12(9-18)20-10-11-4-6-17-13(16)8-11/h4,6,8,12H,5,7,9-10H2,1-3H3 |
InChI 键 |
JUJPZYFMHRTOQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


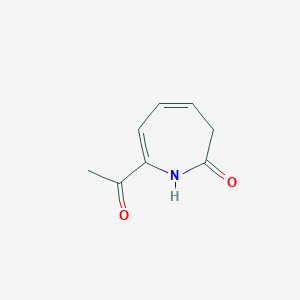
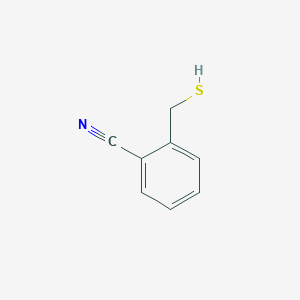
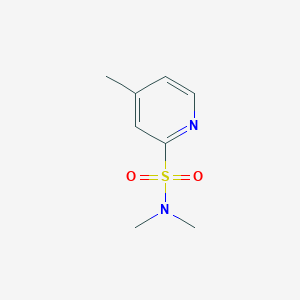
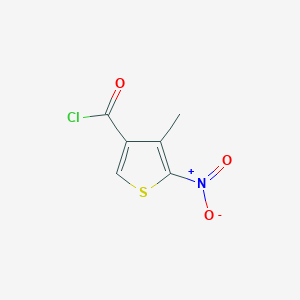
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
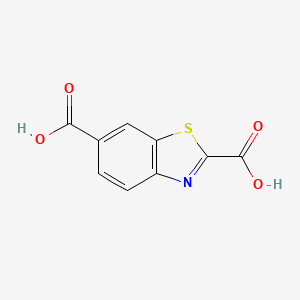
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
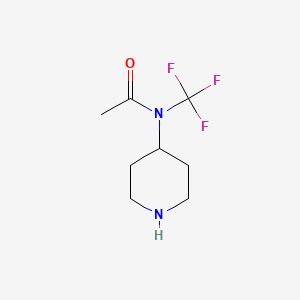



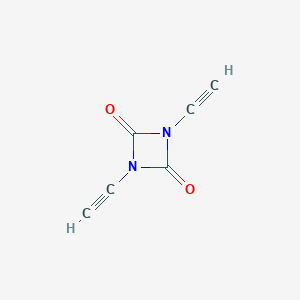
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
